molecular formula C8H5NOS B2986916 Thieno[3,2-b]pyridine-2-carbaldehyde CAS No. 94191-18-1

Thieno[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B2986916
CAS No.: 94191-18-1
M. Wt: 163.19
InChI Key: BEDLZTHJABCULR-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-2-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde typically involves the formation of the thieno[3,2-b]pyridine core followed by the introduction of the aldehyde group at the 2-position. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system. For example, the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds can lead to the formation of the thieno[3,2-b]pyridine core .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed:

    Oxidation: Thieno[3,2-b]pyridine-2-carboxylic acid.

    Reduction: Thieno[3,2-b]pyridine-2-methanol.

    Substitution: Various substituted thieno[3,2-b]pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Thieno[3,2-b]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its derivatives have shown promise in various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Industry: The compound’s structural properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in various chemical reactions allows for the fine-tuning of material properties for specific applications .

Comparison with Similar Compounds

    Thieno[2,3-b]pyridine-2-carbaldehyde: This compound has a similar fused ring system but with a different arrangement of the thiophene and pyridine rings.

    Thieno[3,4-b]pyridine-2-carbaldehyde: Another isomer with a different ring fusion pattern.

Uniqueness: Thieno[3,2-b]pyridine-2-carbaldehyde is unique due to its specific ring fusion, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

thieno[3,2-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDLZTHJABCULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94191-18-1
Record name thieno[3,2-b]pyridine-2-carbaldehyde
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